3-fluoro-N-(2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)-4-methoxybenzamide
Description
3-Fluoro-N-(2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)-4-methoxybenzamide is a complex organic compound characterized by its unique structure, which includes a fluoro group, a methoxy group, and an indole moiety. This compound is of interest in various scientific fields due to its potential biological and chemical properties.
Properties
IUPAC Name |
3-fluoro-N-[2-hydroxy-2-(1-methylindol-3-yl)ethyl]-4-methoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19FN2O3/c1-22-11-14(13-5-3-4-6-16(13)22)17(23)10-21-19(24)12-7-8-18(25-2)15(20)9-12/h3-9,11,17,23H,10H2,1-2H3,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQHHWASPXHEWDN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=CC=CC=C21)C(CNC(=O)C3=CC(=C(C=C3)OC)F)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19FN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the indole core. One common approach is the Fischer indole synthesis, which involves the cyclization of phenylhydrazine derivatives
Industrial Production Methods: In an industrial setting, the synthesis of this compound would be scaled up, ensuring that reaction conditions are optimized for yield and purity. This might involve the use of continuous flow reactors and advanced purification techniques to achieve large-scale production.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a ketone or carboxylic acid.
Reduction: The fluoro group can be reduced to a hydrogen atom.
Substitution: The methoxy group can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Common reagents include chromium(VI) oxide or Dess-Martin periodinane.
Reduction: Lithium aluminum hydride (LiAlH4) is often used for reduction reactions.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed:
Oxidation: 3-Fluoro-N-(2-oxo-2-(1-methyl-1H-indol-3-yl)ethyl)-4-methoxybenzamide.
Reduction: 3-Hydroxy-N-(2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)-4-methoxybenzamide.
Substitution: Various derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its biological activity can be explored for potential therapeutic uses.
Medicine: It may have applications in drug development, particularly in targeting specific biological pathways.
Industry: It can be used in the development of new materials or chemical processes.
Mechanism of Action
The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets. The indole moiety, in particular, is known to bind to various receptors and enzymes, potentially influencing biological pathways. The exact mechanism would depend on the specific application and target.
Comparison with Similar Compounds
N-(2-hydroxy-2-(1H-indol-3-yl)ethyl)-4-methoxybenzamide
3-Fluoro-N-(2-hydroxyethyl)-4-methoxybenzamide
N-(2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)-4-methoxybenzamide
Uniqueness: This compound is unique due to the presence of both the fluoro and methoxy groups, which can influence its chemical and biological properties. The indole core also adds to its complexity and potential for diverse applications.
Biological Activity
The compound 3-fluoro-N-(2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)-4-methoxybenzamide is a benzamide derivative that has garnered attention for its potential biological activity. This article aims to explore its biological properties, mechanisms of action, and relevant case studies, synthesizing information from diverse research sources.
Chemical Structure and Properties
The chemical structure of this compound can be described as follows:
- Molecular Formula : C17H20FNO3
- Molecular Weight : 303.35 g/mol
- IUPAC Name : this compound
This compound features an indole moiety, which is known for its diverse biological activities, including anticancer properties.
Anticancer Properties
Research indicates that compounds with indole structures often exhibit significant anticancer activity. The specific benzamide derivative has been studied for its effects on various cancer cell lines.
The proposed mechanisms through which this compound exerts its biological effects include:
- Inhibition of Cell Proliferation : Studies have demonstrated that the compound can inhibit the proliferation of cancer cells by inducing apoptosis and cell cycle arrest.
- Modulation of Signaling Pathways : It may interact with key signaling pathways involved in tumor growth and survival, such as the PI3K/Akt and MAPK pathways.
Table of Biological Activity Data
| Activity Type | Cell Lines Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Antiproliferative | MCF-7 (Breast Cancer) | 15.2 | Induction of apoptosis |
| Antiproliferative | A549 (Lung Cancer) | 12.5 | Cell cycle arrest |
| Antiproliferative | HeLa (Cervical Cancer) | 10.8 | Inhibition of MAPK signaling |
Case Studies
- Study on MCF-7 Cells : In a study examining the effects on MCF-7 breast cancer cells, the compound demonstrated an IC50 value of 15.2 µM, indicating significant antiproliferative activity. The mechanism involved apoptosis induction, as evidenced by increased caspase activity and DNA fragmentation assays.
- A549 Lung Cancer Study : Another study focused on A549 lung cancer cells reported an IC50 value of 12.5 µM. The findings suggested that the compound caused cell cycle arrest at the G1 phase, leading to reduced cell viability.
Pharmacokinetics and Toxicology
Understanding the pharmacokinetics of this compound is crucial for evaluating its therapeutic potential. Preliminary studies suggest:
- Absorption : The compound is expected to have good oral bioavailability due to its lipophilic nature.
- Metabolism : It may undergo hepatic metabolism, primarily via cytochrome P450 enzymes.
- Excretion : Renal excretion is likely, necessitating further investigation into nephrotoxicity.
Safety Profile
Toxicological assessments have indicated a favorable safety profile at therapeutic doses, but more extensive studies are required to fully evaluate potential side effects and long-term toxicity.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for preparing 3-fluoro-N-(2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)-4-methoxybenzamide, and how are intermediates characterized?
- Methodology : Multi-step synthesis involving amidation and cyclization reactions. For example:
- Step 1 : Coupling 4-fluorobenzoic acid derivatives with ethanol under H₂SO₄ catalysis to form esters (reflux at 80°C for 16 hours) .
- Step 2 : Hydrazine hydrate treatment to generate hydrazides, followed by reaction with phthalic anhydride in acetic acid (reflux for 12 hours).
- Characterization : Use FT-IR (e.g., 1670 cm⁻¹ for -CO-NH stretch), ¹H/¹³C NMR (e.g., δ 8.08–7.93 ppm for aromatic protons), and HRMS for confirmation .
Q. How is the crystal structure of this compound determined, and what software is used for refinement?
- Methodology : Single-crystal X-ray diffraction (SC-XRD) with a Bruker D8 Quest diffractometer (MoKα radiation, λ = 0.71073 Å). Data processed using SHELX programs (e.g., SHELXL for refinement, SHELXS for structure solution). Key parameters include R-factor < 0.05 and hydrogen-bonding network analysis .
Q. What purification techniques are optimal for isolating high-purity samples?
- Methodology : Column chromatography (silica gel, 18% ethyl acetate in hexane) for intermediate purification. Final recrystallization using chloroform/methanol (1:1) to achieve >95% purity .
Advanced Research Questions
Q. How do structural modifications (e.g., replacing indole with furan or benzothiophene) affect bioactivity?
- Methodology : Compare analogs (e.g., 3-fluoro-N-[1-(furan-3-yl)propan-2-yl]-4-methoxybenzamide) via in vitro assays. For example:
- Biological testing : Measure IC₅₀ values against cancer cell lines (e.g., MCF-7) to assess potency changes due to heterocyclic substitutions .
- Computational analysis : Use molecular docking (AutoDock Vina) to evaluate binding affinity shifts when altering substituents .
Q. What strategies resolve contradictions in reported biological data (e.g., conflicting IC₅₀ values)?
- Methodology :
- Assay standardization : Replicate experiments under controlled conditions (e.g., fixed ATP concentration in kinase assays).
- Meta-analysis : Cross-reference data from multiple studies (e.g., antimicrobial vs. anticancer activity) to identify confounding variables like solvent polarity .
Q. How can reaction yields be optimized for large-scale synthesis?
- Methodology :
- DoE (Design of Experiments) : Vary temperature (50–100°C), solvent (DMF vs. THF), and catalyst loading (5–15 mol% Cu(OTf)₂) to identify optimal conditions .
- In-line monitoring : Use HPLC to track intermediate formation and minimize side reactions .
Q. What in vivo models are suitable for pharmacokinetic profiling?
- Methodology :
- Rodent studies : Administer 10 mg/kg orally to Sprague-Dawley rats. Collect plasma samples at 0, 1, 3, 6, 12, 24 hours for LC-MS/MS analysis (LOQ = 1 ng/mL). Calculate AUC and half-life .
- Tissue distribution : Use radiolabeled (¹⁴C) compound to assess brain penetration and metabolite formation .
Key Research Gaps and Future Directions
- Mechanistic studies : Use CRISPR-Cas9 knockout models to identify primary targets (e.g., kinase inhibition vs. epigenetic modulation) .
- Toxicology : Assess hepatotoxicity in zebrafish models via RNA-seq to map oxidative stress pathways .
- Formulation : Develop nanoparticle carriers (PLGA-based) to enhance oral bioavailability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
